Product packaging for SORVZODPZJTWKZ-UHFFFAOYSA-N(Cat. No.:)

SORVZODPZJTWKZ-UHFFFAOYSA-N

Cat. No.: B1175783
M. Wt: 251.307
InChI Key: SORVZODPZJTWKZ-UHFFFAOYSA-N
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Description

Significance of Benzimidazole (B57391) Derivatives in Chemical Research

The benzimidazole scaffold, a fusion of benzene (B151609) and imidazole (B134444) rings, is considered a "privileged" structure in medicinal chemistry and drug discovery. nih.govbohrium.com This is attributed to its presence in numerous FDA-approved drugs and its ability to serve as a versatile framework for the design of novel bioactive compounds. nih.govbohrium.com The physicochemical attributes of the benzimidazole ring system, including its capacity for hydrogen bond donor-acceptor interactions, π-π stacking, and hydrophobic interactions, enable its derivatives to bind effectively with a variety of biological macromolecules. nih.govbohrium.com

Benzimidazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. doaj.orgcolab.wsimpactfactor.org Beyond pharmaceuticals, these compounds have found applications in materials science and agriculture. doaj.orgcolab.ws The stability, bioavailability, and biological activity of the benzimidazole core have made it a focal point for extensive research and development. colab.ws

Structural Classification and Nomenclature of [1-(2,5-Dimethylbenzyl)-1H-Benzimidazol-2-yl]methanol

[1-(2,5-Dimethylbenzyl)-1H-Benzimidazol-2-yl]methanol belongs to the class of N-substituted benzimidazole derivatives. The core of the molecule is the benzimidazole ring system. A 2,5-dimethylbenzyl group is attached to one of the nitrogen atoms of the imidazole ring, and a methanol (B129727) group is attached to the second carbon atom of the imidazole ring.

The systematic IUPAC name for this compound is [1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]methanol. It is also identified by the CAS Registry Number 637324-45-9. scienceopen.com The structural formula and key identifiers are provided in the table below.

IdentifierValue
IUPAC Name [1-(2,5-Dimethylbenzyl)-1H-Benzimidazol-2-yl]methanol
InChIKey SORVZODPZJTWKZ-UHFFFAOYSA-N
CAS Number 637324-45-9
Molecular Formula C17H18N2O
Molecular Weight 266.34 g/mol

Historical Context of Benzimidazole Synthesis and Derivative Studies

The history of benzimidazole chemistry dates back to 1872, with the first synthesis of a benzimidazole derivative reported by Hoebrecker. chemijournal.compcbiochemres.com However, significant interest in this class of compounds surged in the 1950s following the discovery that a 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole unit is an integral part of the structure of vitamin B12. chemijournal.comarabjchem.org

Early synthetic methods for benzimidazoles typically involved the condensation of o-phenylenediamines with carboxylic acids or aldehydes under various reaction conditions. arabjchem.orgwikipedia.org Over the years, numerous synthetic protocols have been developed to improve yields, simplify procedures, and introduce a wide array of substituents onto the benzimidazole scaffold, leading to a vast library of derivatives with diverse chemical and biological properties. pcbiochemres.com The development of new synthetic methodologies continues to be an active area of research, driven by the broad utility of benzimidazole-based compounds.

Properties

Molecular Formula

C14H9N3S

Molecular Weight

251.307

InChI

InChI=1S/C14H9N3S/c1-2-4-10(5-3-1)13-14-15-8-12-11(6-7-18-12)17(14)9-16-13/h1-9H

InChI Key

SORVZODPZJTWKZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C3N=CC4=C(N3C=N2)C=CS4

Origin of Product

United States

Synthetic Methodologies for the Benzimidazole Core and Its N Substituted Derivatives

Classical Condensation Reactions for Benzimidazole (B57391) Formation

The foundational methods for benzimidazole synthesis involve the condensation of an o-phenylenediamine (B120857) with a one-carbon unit, such as a carboxylic acid or an aldehyde. These methods, while historically significant, often require harsh reaction conditions.

The Phillips-Ladenburg reaction, first described in 1875, is a cornerstone of benzimidazole synthesis. apacsci.com It traditionally involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions. apacsci.comorientjchem.orgcolab.ws For the synthesis of 2-Heptyl-1H-benzimidazole, this would involve the reaction of o-phenylenediamine with heptanoic acid. The reaction is typically promoted by mineral acids like hydrochloric acid or polyphosphoric acid and often requires high temperatures, sometimes in sealed vessels, especially for aromatic acids. apacsci.comcolab.ws

Modern adaptations have focused on improving the efficiency and environmental footprint of this reaction. For instance, various catalysts have been employed to facilitate the condensation under milder conditions. One such approach uses ammonium (B1175870) chloride as a catalyst in ethanol (B145695), providing a convenient one-step synthesis of 2-substituted benzimidazole derivatives with good yields. ijariie.com

Table 1: Examples of Phillips-Ladenburg Reaction Conditions

Reactants Catalyst/Medium Conditions Yield Reference
o-phenylenediamine, Heptanoic acid Acidic (HCl or PPA) 80–150°C, 6-24 hours Variable
o-phenylenediamine, Aromatic acids Ammonium chloride, Ethanol 80-90°C 72-90% ijariie.com

The Weidenhagen reaction provides an alternative classical route, utilizing aldehydes or ketones as the carbonyl source. apacsci.comsemanticscholar.org This method involves the reaction of a 1,2-diaminobenzene with an aldehyde or ketone, often in the presence of an oxidizing agent. apacsci.comorientjchem.org A common oxidizing agent used is a bivalent copper salt, such as copper acetate, in a water or alcohol solvent. apacsci.comorientjchem.orgsemanticscholar.org The reaction proceeds through an oxidative cyclization pathway. acs.orgnih.govrsc.org

This reaction can be performed under oxidative conditions by exposing the reaction to air or by using other oxidizing agents. ijariie.com For instance, the synthesis of 2-substituted benzimidazoles can be achieved by heating a mixture of a phenylenediamine and a suitable aldehyde in nitrobenzene. ijariie.com

A notable green chemistry approach involves the use of d-Glucose as a C1 synthon in an oxidative cyclization reaction with o-phenylenediamines in water. acs.orgnih.gov This method is metal-free and utilizes a biorenewable source for the methine carbon. acs.orgnih.gov

Table 2: Weidenhagen Reaction and Oxidative Cyclization Examples

Reactants Oxidizing Agent/Catalyst Conditions Yield Reference
1,2-diaminobenzene, Aldehydes/Ketones Copper acetate Water or alcohol Excellent ijariie.com
Anilines PIDA or Cu-mediation Not specified Not specified acs.orgnih.gov

Reductive cyclocondensation offers a pathway to benzimidazoles starting from 2-nitroanilines. This one-pot method involves the reduction of the nitro group to an amino group, followed by condensation with an aldehyde and subsequent cyclization. A common system for this transformation is the use of zinc dust and sodium bisulfite (NaHSO₃) in water at 100°C. pcbiochemres.compcbiochemres.com This approach is valued for its operational simplicity, use of readily available starting materials, and high atom economy. pcbiochemres.compcbiochemres.com

Another reductive strategy employs a palladium catalyst with ammonium formate (B1220265) as a hydrogen donor to achieve the cyclization of appropriately substituted precursors, leading to benzimidazole-fused ring systems. researchgate.net

Table 3: Reductive Cyclocondensation Methods for Benzimidazole Synthesis

Starting Material Reagents Conditions Yield Reference
2-Nitroaniline, Aromatic aldehydes Zn/NaHSO₃ Water, 100°C Good to excellent pcbiochemres.compcbiochemres.com

Modern and Green Chemistry Approaches in Benzimidazole Synthesis

Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods for benzimidazole synthesis. These approaches often utilize catalysts to lower reaction temperatures and times, and in some cases, eliminate the need for hazardous solvents.

A wide array of catalysts has been explored for benzimidazole synthesis. Metal catalysts, in particular, have shown great promise. Cobalt (II) acetylacetone (B45752) has been used as a green catalyst for the reaction of substituted o-phenylenediamines and aldehydes at room temperature. thaiscience.info Iron catalysts, such as Fe(III) porphyrin and magnetic Fe₃O₄ nanoparticles, have also been employed for the one-pot synthesis of benzimidazoles from various starting materials. rsc.orgacademie-sciences.fr Copper-catalyzed reactions, including the use of copper-based metal-organic frameworks (MOFs), have been developed for the C-H functionalization of amidines to form benzimidazoles. researchgate.netorganic-chemistry.org

Organic acids and other simple catalysts have also been effectively used. Ammonium chloride is a commercial and environmentally benign catalyst for the condensation of o-phenylenediamine with carbonyl compounds. nih.gov p-Toluenesulfonic acid has been used under solvent-free grinding conditions to synthesize 1,2-disubstituted benzimidazoles. nih.gov

Table 4: Catalytic Strategies in Benzimidazole Synthesis

Catalyst Reactants Conditions Key Features Reference
Cobalt (II) acetylacetone o-phenylenediamines, Aldehydes Room temperature Mild, efficient thaiscience.info
Fe(III) porphyrin Benzo-1,2-quinone, Aldehydes, NH₄OAc Room temperature One-pot, three-component rsc.org
Fe₃O₄@SiO₂/collagen o-phenylenediamine, Aldehydes EtOH, Room temperature Magnetic, reusable catalyst academie-sciences.fr
Cu–MOF Substituted amidines Air C-H functionalization researchgate.net
Ammonium chloride o-phenylenediamine, Carbonyls CHCl₃, Room temperature Benign catalyst nih.gov

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times and improved yields. asianpubs.orgarkat-usa.org The synthesis of benzimidazoles has been successfully achieved under microwave-assisted, solvent-free conditions. asianpubs.orgnih.govpreprints.org For example, the reaction of functionalized benzimidazoles with triethylorthoesters can be carried out without a solvent under microwave irradiation, resulting in higher yields and faster reactions compared to conventional heating. asianpubs.org

Erbium triflate (Er(OTf)₃) has been used as a catalyst in the microwave-assisted synthesis of 1,2-disubstituted benzimidazoles from N-phenyl-o-phenylenediamine and benzaldehyde (B42025) under solvent-free conditions. nih.govpreprints.org This method provides an efficient and environmentally mild route to a variety of benzimidazoles. nih.govpreprints.org Solvent-free synthesis of benzimidazoles can also be achieved by reacting o-phenylenediamine with aldehydes using catalysts like zirconium oxychloride under microwave irradiation or aluminum oxide/copper iodide/polyaniline (Al₂O₃/CuI/PANI) nanocomposites. nih.govjchemrev.com

Table 5: Microwave-Assisted and Solvent-Free Benzimidazole Synthesis

Method Catalyst/Support Reactants Key Advantages Reference
Microwave Irradiation Solvent-free Functionalized benzimidazoles, Triethylorthoesters Faster reaction, higher yields asianpubs.org
Microwave Irradiation Er(OTf)₃ N-phenyl-o-phenylenediamine, Benzaldehyde Solvent-free, mild, efficient nih.govpreprints.org
Microwave Irradiation Zirconium oxychloride o-phenylenediamine, Aldehydes Solvent-free, good yield jchemrev.com
Conventional Heating Al₂O₃/CuI/PANI nanocomposite o-phenylenediamine, Aldehydes Mild conditions, reusable catalyst nih.gov

Compound Names Mentioned in the Article

IUPAC NameOther Names
2-Heptyl-1H-benzimidazoleSORVZODPZJTWKZ-UHFFFAOYSA-N
Benzene-1,2-diamineo-phenylenediamine
Heptanoic acidNot applicable
Hydrochloric acidNot applicable
Polyphosphoric acidPPA
Ammonium chlorideNot applicable
EthanolNot applicable
Acetic acidNot applicable
TolueneNot applicable
Copper(II) acetateCupric acetate
NitrobenzeneNot applicable
d-GlucoseNot applicable
tert-Butyl hydroperoxideNot applicable
Phenyliodine diacetatePIDA
2-NitroanilineNot applicable
ZincNot applicable
Sodium bisulfiteSodium metabisulfite, NaHSO₃
PalladiumNot applicable
Ammonium formateNot applicable
Cobalt(II) acetylacetoneNot applicable
Iron(III) porphyrinNot applicable
Iron(II,III) oxideFe₃O₄
CopperNot applicable
p-Toluenesulfonic acidp-TsOH
ChloroformNot applicable
Triethyl orthoformateNot applicable
Erbium(III) trifluoromethanesulfonateErbium triflate, Er(OTf)₃
Zirconium oxychlorideNot applicable
PolyanilinePANI
Copper(I) iodideCuI
Aluminum oxideAl₂O₃

Laccase-Catalyzed Routes for Arylbenzimidazole Formation

A green and practical approach for synthesizing the 2-aryl-1H-benzimidazole core involves the use of laccase enzymes. rsc.orgsemanticscholar.org Laccases (benzenediol:oxygen oxidoreductases, EC 1.10.3.2) are multi-copper-containing oxidases that catalyze the oxidation of various phenolic and anilinic substrates, using molecular oxygen as the oxidant and producing water as the only byproduct. nih.gov This enzymatic method represents an environmentally friendly alternative to traditional methods that often require harsh oxidizing agents. semanticscholar.org

The synthesis is typically a one-pot reaction involving the condensation of an o-phenylenediamine derivative with an aryl aldehyde. mdpi.com The reaction proceeds at room temperature under aerobic conditions, often in a mixed solvent system such as acetonitrile (B52724) and a buffer solution. rsc.orgnih.gov Commercial laccases, including Novoprime Base 268 and Suberase®, have been successfully employed to catalyze this transformation, affording 2-aryl-1H-benzimidazoles in good to excellent yields. mdpi.com A key advantage of this method is its high chemoselectivity, favoring the formation of the desired 2-substituted benzimidazole over potential by-products. semanticscholar.org

The proposed mechanism involves the laccase-catalyzed oxidation of the Schiff base intermediate, which is formed from the initial condensation of the o-phenylenediamine and the aldehyde. This is followed by an intramolecular cyclization and subsequent aromatization to yield the stable benzimidazole ring.

Table 1: Laccase-Catalyzed Synthesis of 2-Aryl-1H-Benzimidazoles This table summarizes the yields of various 2-aryl-1H-benzimidazoles synthesized using a laccase-catalyzed approach, demonstrating the method's versatility with different substituted aldehydes.

Aldehyde ReactantEnzyme UsedYield (%)Reference
2-MethoxybenzaldehydeNovoprime Base 26869 rsc.org
4-MethoxybenzaldehydeNovoprime Base 26888 nih.gov
2,5-DimethoxybenzaldehydeNovoprime Base 26879 nih.gov
4-ChlorobenzaldehydeNovoprime Base 26885 nih.gov
4-NitrobenzaldehydeNovoprime Base 26882 nih.gov

Targeted N-Alkylation and C-2 Functionalization Strategies Relevant to [1-(2,5-Dimethylbenzyl)-1H-Benzimidazol-2-yl]methanol

The synthesis of the specific target molecule, [1-(2,5-Dimethylbenzyl)-1H-Benzimidazol-2-yl]methanol, requires precise installation of substituents at the N-1 and C-2 positions of the benzimidazole core.

Introduction of the 2,5-Dimethylbenzyl Moiety at N-1

The introduction of the 2,5-dimethylbenzyl group onto the N-1 position of the benzimidazole ring is a crucial step. This is typically achieved through a nucleophilic substitution reaction, a process known as N-alkylation.

Several methods have been reported for the N-alkylation of benzimidazoles. A common approach involves reacting the parent benzimidazole with an appropriate alkylating agent, such as 2,5-dimethylbenzyl chloride or 2,5-dimethylbenzyl bromide. researchgate.netgsconlinepress.com The reaction is carried out in the presence of a base to deprotonate the N-H of the imidazole (B134444) ring, thereby increasing its nucleophilicity.

Commonly used bases include potassium hydroxide (B78521) (KOH) in an alcoholic solvent like ethanol, or potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF). researchgate.netgsconlinepress.com The reaction conditions can be tailored, with some reactive alkyl halides proceeding at ambient temperature, while less reactive ones may require heating. lookchem.com For instance, the synthesis of 1-(2,5-dimethylbenzyl)benzimidazole has been successfully accomplished by reacting benzimidazole with 2,5-dimethylbenzyl chloride in ethanol using KOH as the base. researchgate.net

Table 2: Conditions for N-Alkylation of Benzimidazole Derivatives This table outlines various reported conditions for the N-alkylation of the benzimidazole scaffold, highlighting the different bases, solvents, and general yields.

Alkylating AgentBaseSolventTemperatureYield Range (%)Reference
Benzyl (B1604629) BromideNaOHWater-SDSRoom Temp97 lookchem.com
Substituted Benzyl ChloridesK2CO3DMFHeated~70-90 gsconlinepress.com
2,5-Dimethylbenzyl ChlorideKOHEthanolRefluxNot Specified researchgate.net

Formation of the Methanol (B129727) Substituent at C-2

The final structural element to be installed is the methanol (-CH2OH) group at the C-2 position. This functionalization can be achieved through several synthetic routes.

One of the most direct methods for constructing 2-substituted benzimidazoles is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under heating or acidic conditions. To obtain the desired (benzimidazol-2-yl)methanol structure, the N-substituted diamine, N-(2,5-dimethylbenzyl)benzene-1,2-diamine, would be condensed with an α-hydroxy acid such as glycolic acid or its ester equivalent (e.g., ethyl glycolate). This condensation reaction directly incorporates the C-2 carbon and the attached hydroxyl group, followed by cyclization and dehydration to form the benzimidazole ring.

Alternatively, functional group transformation on a pre-formed benzimidazole can be employed. For example, a 1-(2,5-dimethylbenzyl)-2-methyl-1H-benzimidazole could potentially undergo oxidation to introduce the hydroxyl function, although controlling the oxidation to stop at the alcohol stage can be challenging. A more controllable route involves the synthesis of a 1-(2,5-dimethylbenzyl)-1H-benzimidazole-2-carbaldehyde intermediate. This aldehyde can then be selectively reduced to the primary alcohol using a mild reducing agent like sodium borohydride (B1222165) (NaBH4) in a protic solvent such as methanol or ethanol. researchgate.net This two-step approach offers excellent control over the final functionalization at the C-2 position.

Another powerful strategy involves the iron-catalyzed dehydrogenative coupling of N-benzyl-1,2-diaminobenzene with an alcohol, where the alcohol serves as the source for the C-2 substituent. frontiersin.org In this context, using ethylene (B1197577) glycol could potentially lead to the formation of the desired 2-methanol substituent.

Elucidation of Reaction Mechanisms and Reactivity Profiles of Benzimidazole Derivatives

Mechanistic Pathways of Benzimidazole (B57391) Ring Formation

The formation of the benzimidazole ring is a cornerstone of heterocyclic synthesis, with the most prevalent method being the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative, or an aldehyde. ias.ac.insemanticscholar.org This reaction, often catalyzed by acids, proceeds through a series of well-defined steps to yield the fused heterocyclic system.

One of the most efficient and straightforward methods for the synthesis of 2-substituted benzimidazoles involves the condensation reaction between 1,2-benzenediamines and aldehydes. ias.ac.in The reaction is typically initiated by the nucleophilic attack of one of the amino groups of the o-phenylenediamine onto the carbonyl carbon of the aldehyde. This is followed by the formation of a Schiff base intermediate. Subsequently, intramolecular cyclization occurs, leading to a dihydrobenzimidazole intermediate, which then undergoes aromatization to furnish the final benzimidazole product. The use of various catalysts, including metal nanoparticles and acid catalysts, can facilitate this transformation under milder conditions and improve yields. ias.ac.in

A plausible reaction mechanism for the formation of 2-substituted benzimidazoles from o-phenylenediamine and an aldehyde is outlined below:

Nucleophilic Attack: One of the primary amine groups of the o-phenylenediamine attacks the electrophilic carbonyl carbon of the aldehyde.

Formation of a Carbinolamine Intermediate: This initial attack results in the formation of a tetrahedral carbinolamine intermediate.

Dehydration to form a Schiff Base: The carbinolamine intermediate readily loses a molecule of water to form a Schiff base (imine) intermediate.

Intramolecular Cyclization: The second primary amine group of the o-phenylenediamine derivative then attacks the imine carbon in an intramolecular fashion, leading to the formation of a five-membered ring.

Aromatization: The resulting 2,3-dihydro-1H-benzimidazole intermediate undergoes oxidation or dehydrogenation to achieve the stable aromatic benzimidazole ring system. This final step is often facilitated by an oxidizing agent or can occur via air oxidation.

The following table summarizes various catalytic systems employed in the synthesis of benzimidazoles from o-phenylenediamines and aldehydes.

CatalystReaction ConditionsKey Advantages
ZnO NanoparticlesBall-milling, solvent-freeShort reaction times, high efficiency, simple product purification, recyclability of catalyst. semanticscholar.org
Nano-Fe2O3Aqueous mediumHigh efficiency, recyclability of the catalyst. ias.ac.in
H2O2/TiO2 P25Solvent-freeExcellent yields, activation of aldehyde and imine intermediate. ias.ac.in
Chlorosulfonic acidMild conditionsGood to excellent yields. researchgate.net

Intramolecular Cyclization and Dehydration Processes in Benzimidazole Synthesis

The intramolecular cyclization and subsequent dehydration are critical steps in the formation of the benzimidazole ring from the Schiff base intermediate. After the initial condensation of o-phenylenediamine with an aldehyde to form the Schiff base, the molecule is primed for the ring-closing reaction.

The lone pair of electrons on the second amino group of the phenylenediamine moiety acts as a nucleophile, attacking the electrophilic carbon of the imine double bond. This intramolecular nucleophilic addition results in the formation of a five-membered heterocyclic ring, a 2,3-dihydro-1H-benzimidazole derivative. This cyclized intermediate is not yet aromatic and is therefore relatively unstable.

In some synthetic approaches, such as the reaction of N-arylamidoximes, the cyclization mechanism can involve different intermediates. For instance, the reaction of an N-arylamidoxime with acetyl chloride can lead to an acetoxy leaving group, which upon departure, could form a nitrene intermediate that undergoes electrocyclization to form the benzimidazole ring after proton transfers. nih.gov

Reactivity of the Imidazole (B134444) Nitrogen Atoms (N-1 and N-3)

The imidazole ring of benzimidazole contains two nitrogen atoms, designated as N-1 and N-3. These nitrogen atoms exhibit distinct reactivity profiles that are fundamental to the derivatization of the benzimidazole core. The nitrogen at the 1-position is often referred to as the "pyrrole-type" nitrogen, while the nitrogen at the 3-position is the "pyridine-type" nitrogen.

The N-1 nitrogen, when bearing a hydrogen atom, imparts acidic character to the molecule, allowing for deprotonation by a base to form a benzimidazolate anion. This anion is a potent nucleophile and readily undergoes reactions with electrophiles. The N-3 nitrogen, with its available lone pair of electrons, is basic and can be protonated by acids.

N-Alkylation: One of the most common reactions involving the imidazole nitrogens is N-alkylation. In the case of [1-(2,5-Dimethylbenzyl)-1H-Benzimidazol-2-yl]methanol, the 2,5-dimethylbenzyl group is attached to the N-1 position. This is typically achieved by reacting the parent 2-(hydroxymethyl)benzimidazole with a 2,5-dimethylbenzyl halide (e.g., bromide or chloride) in the presence of a base. The base, such as potassium carbonate or sodium hydride, deprotonates the N-1 position, and the resulting anion then displaces the halide in an SN2 reaction. nih.govresearchgate.net The use of phase transfer catalysts can also facilitate this N-alkylation reaction.

It is important to note that for unsymmetrically substituted benzimidazoles, N-alkylation can lead to a mixture of N-1 and N-3 alkylated products due to tautomerism. The ratio of these isomers can be influenced by the nature of the substituent on the benzene (B151609) ring and the reaction conditions. ias.ac.in

Stereochemical Considerations in Benzimidazole Formation and Derivatization

The formation of the benzimidazole ring from achiral precursors, such as o-phenylenediamine and a simple aldehyde, does not typically introduce any stereocenters. However, stereochemistry becomes a critical aspect when chiral starting materials are used or when a chiral center is introduced during the derivatization of the benzimidazole scaffold.

The synthesis of enantiomerically pure benzimidazole derivatives is of great interest due to their prevalence in biologically active molecules. nih.gov Several strategies have been developed to achieve this:

Use of Chiral Starting Materials: A straightforward approach is to start with a chiral building block. For example, the condensation of a chiral diamine or a chiral aldehyde will result in a chiral benzimidazole derivative.

Asymmetric Catalysis: The use of chiral catalysts can induce enantioselectivity in the formation or derivatization of benzimidazoles. For instance, chiral guanidines derived from benzimidazoles have been used as organocatalysts in asymmetric α-amination reactions. mdpi.com

Derivatization with Chiral Auxiliaries: A prochiral benzimidazole can be reacted with a chiral auxiliary to form diastereomers, which can then be separated. Subsequent removal of the chiral auxiliary provides the enantiomerically enriched benzimidazole.

Resolution of Racemates: Racemic mixtures of chiral benzimidazoles can be separated into their constituent enantiomers using techniques such as chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

In the context of [1-(2,5-Dimethylbenzyl)-1H-Benzimidazol-2-yl]methanol, the molecule itself is achiral. However, if the methanol (B129727) moiety were to be oxidized to a ketone and then reduced asymmetrically, a chiral center would be introduced at the carbon bearing the hydroxyl group. Similarly, reactions at the C-2 position with chiral reagents could lead to diastereomeric products. The development of axially chiral benzimidazole-based derivatizing agents has also been a significant area of research for determining the absolute configuration of other chiral molecules. acs.orgacs.org

Functional Group Transformations Involving the Methanol Moiety in [1-(2,5-Dimethylbenzyl)-1H-Benzimidazol-2-yl]methanol

The methanol moiety at the C-2 position of [1-(2,5-Dimethylbenzyl)-1H-Benzimidazol-2-yl]methanol is a primary alcohol and can undergo a variety of functional group transformations characteristic of this class of compounds.

Oxidation: The primary alcohol group can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions.

Oxidation to Aldehyde: Mild oxidizing agents such as manganese dioxide (MnO2) or pyridinium (B92312) chlorochromate (PCC) are commonly used for the selective oxidation of primary alcohols to aldehydes. The resulting 1-(2,5-dimethylbenzyl)-1H-benzimidazole-2-carboxaldehyde would be a valuable intermediate for further synthetic transformations, such as Wittig reactions or reductive aminations.

Oxidation to Carboxylic Acid: Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid), will typically oxidize the primary alcohol directly to a carboxylic acid. The resulting 1-(2,5-dimethylbenzyl)-1H-benzimidazole-2-carboxylic acid is also a useful synthetic precursor.

Esterification: The hydroxyl group of the methanol moiety can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. This reaction is often catalyzed by an acid (Fischer esterification) or a coupling agent. For example, reaction with acetic anhydride (B1165640) would yield [1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]methyl acetate.

Etherification: The alcohol can be converted into an ether through reactions such as the Williamson ether synthesis. This would involve deprotonating the alcohol with a strong base to form an alkoxide, which then reacts with an alkyl halide.

Halogenation: The hydroxyl group can be replaced by a halogen (e.g., chlorine, bromine) using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3). The resulting 2-(halomethyl)benzimidazole derivative is a reactive intermediate that can participate in various nucleophilic substitution reactions.

The following table provides a summary of potential transformations of the methanol moiety:

Reaction TypeReagentsProduct Functional Group
Oxidation (to aldehyde)MnO2, PCCAldehyde
Oxidation (to carboxylic acid)KMnO4, Jones ReagentCarboxylic Acid
EsterificationCarboxylic acid/acid chloride/anhydrideEster
EtherificationNaH, Alkyl halideEther
HalogenationSOCl2, PBr3Alkyl Halide

Theoretical and Computational Chemistry Approaches Applied to Benzimidazole Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in predicting the electronic structure and reactivity of benzimidazole (B57391) systems. These methods, rooted in the principles of quantum mechanics, provide insights into molecular properties that are often difficult or impossible to obtain through experimental means alone.

Researchers employ various quantum chemical methods to study benzimidazoles. A common approach involves calculating molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). electrochemsci.orgdergipark.org.tr The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting tendency. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. dergipark.org.tr

Furthermore, quantum chemical calculations are used to determine various molecular descriptors that correlate with the biological activity of benzimidazole derivatives. These descriptors include electrostatic potential, dipole moment, and atomic charges, which help in understanding how these molecules interact with biological targets. electrochemsci.org For instance, the distribution of electron density can reveal sites susceptible to electrophilic or nucleophilic attack, guiding the synthesis of new derivatives with desired reactivity. dergipark.org.tr

Table 1: Key Quantum Chemical Parameters and Their Significance in Benzimidazole Research

ParameterSignificance
HOMO Energy Indicates the propensity of the molecule to donate electrons. Higher HOMO energy often correlates with increased reactivity.
LUMO Energy Represents the ability of the molecule to accept electrons. Lower LUMO energy suggests a higher affinity for electrons.
HOMO-LUMO Gap A larger energy gap implies higher kinetic stability and lower chemical reactivity.
Mulliken Charges Provides an estimation of the partial atomic charges, identifying potential sites for electrostatic interactions. electrochemsci.org
Electrostatic Potential Maps the charge distribution around the molecule, highlighting regions that are attractive to positively or negatively charged species.

Density Functional Theory (DFT) Studies on Conformational Preferences and Energetics

Density Functional Theory (DFT) has become a powerful and widely used tool for investigating the conformational preferences and energetics of benzimidazole derivatives. researchgate.netmdpi.com DFT methods are computationally more efficient than traditional ab initio methods while often providing a comparable level of accuracy.

Conformational analysis using DFT helps in identifying the most stable three-dimensional arrangement of atoms in a benzimidazole molecule. This is crucial as the biological activity of a drug is often dependent on its specific conformation that allows it to bind to a biological target. DFT calculations can predict the relative energies of different conformers, allowing researchers to identify the most likely structures to be present under physiological conditions. researchgate.net

DFT is also employed to calculate the energetic properties of these systems, such as heats of formation and reaction energies. nih.gov These calculations are vital for understanding the stability of different derivatives and the feasibility of synthetic routes. For example, by comparing the calculated energies of reactants and products, the thermodynamics of a particular reaction can be predicted.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of how benzimidazole derivatives interact with their surrounding environment, such as solvent molecules or biological macromolecules like proteins and DNA. nih.govmdpi.com These simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe the time evolution of the system at an atomic level.

In the context of benzimidazole systems, MD simulations are instrumental in studying the binding of these molecules to their biological targets. semanticscholar.org By simulating the ligand-protein complex over time, researchers can analyze the stability of the binding, identify key intermolecular interactions (such as hydrogen bonds and hydrophobic interactions), and understand the conformational changes that may occur upon binding. nih.govrsc.org This information is invaluable for rational drug design, as it can explain the mechanism of action and guide the optimization of lead compounds. tandfonline.com

MD simulations are also used to study the behavior of benzimidazole derivatives in solution, providing insights into their solvation properties and aggregation behavior. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netijddd.com For benzimidazole derivatives, QSAR models are developed to predict the therapeutic efficacy of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. biointerfaceresearch.comnih.gov

The development of a QSAR model involves several steps. First, a dataset of benzimidazole derivatives with known biological activities is compiled. Then, a set of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule. These descriptors can encode various aspects of the molecular structure, including electronic, steric, and hydrophobic properties. Finally, statistical methods are used to build a mathematical model that correlates the descriptors with the observed biological activity. researchgate.net

The predictive power of the QSAR model is then validated using both internal and external validation techniques. Once a reliable model is established, it can be used to predict the activity of novel benzimidazole derivatives, guiding the design of new compounds with enhanced potency and selectivity. ijddd.com

Studies of Hydrogen Bonding and C-H···π Interactions in Solid-State Structures

The study of intermolecular interactions, such as hydrogen bonds and C-H···π interactions, in the solid-state structures of benzimidazole derivatives is crucial for understanding their crystal packing and physical properties. acs.orgiucr.org X-ray crystallography is the primary experimental technique used to determine the three-dimensional arrangement of molecules in a crystal. nih.gov

Hydrogen bonds play a significant role in the crystal engineering of benzimidazole systems. researchgate.net The benzimidazole scaffold contains both hydrogen bond donors (N-H group) and acceptors (the lone pair on the other nitrogen atom), allowing for the formation of various hydrogen bonding motifs, such as chains and dimers. acs.orgiucr.org These interactions have a profound influence on the crystal packing and can affect properties like solubility and melting point.

In addition to classical hydrogen bonds, weaker interactions like C-H···π interactions are also important in stabilizing the crystal structures of benzimidazole derivatives. nih.gov These interactions involve a C-H bond acting as a donor and the π-electron system of the benzimidazole ring acting as an acceptor. Computational studies, often in conjunction with crystallographic data, are used to analyze the geometry and energetics of these weak interactions, providing a deeper understanding of the forces that govern the self-assembly of these molecules in the solid state. acs.org

Table 2: Common Intermolecular Interactions in Benzimidazole Crystal Structures

Interaction TypeDescription
N-H···N Hydrogen Bond A strong, directional interaction between the N-H group of one molecule and the nitrogen lone pair of another.
N-H···O Hydrogen Bond Occurs when other functional groups containing oxygen are present in the molecule. iucr.org
C-H···π Interaction A weaker interaction where a C-H bond interacts with the electron-rich π-system of the benzimidazole ring. nih.gov
π-π Stacking Interactions between the aromatic rings of adjacent benzimidazole molecules.

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Consequently, without a verifiable chemical identity, it is impossible to gather the specific, scientifically accurate information required to populate the detailed outline provided in the instructions. This includes data on enzyme inhibition, molecular docking studies, nucleic acid interactions, cellular pathway modulation, structure-activity relationships, and antimicrobial or antiparasitic mechanisms. All of these topics are intrinsically linked to the unique properties of a specific molecule.

Therefore, the generation of the requested scientific article is not feasible until the correct and verifiable identity of the compound "this compound" is established.

Mechanistic Exploration of Biological Interactions and Molecular Targets Excluding Clinical Human Trial Data

Anti-inflammatory and Analgesic Mechanistic Investigations

The primary mechanism of action for morniflumate's anti-inflammatory and analgesic effects is the inhibition of enzymes involved in the arachidonic acid cascade. drugbank.com Morniflumate (B1676748) is a prodrug that is rapidly hydrolyzed in the plasma to its active form, niflumic acid, which is responsible for its pharmacological activity. patsnap.comgoogle.com Niflumic acid targets both the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways, leading to a broad-spectrum inhibition of inflammatory mediator production. drugbank.com

Inhibition of Cyclooxygenase (COX) Enzymes

Niflumic acid has been shown to inhibit both isoforms of the cyclooxygenase enzyme, COX-1 and COX-2. patsnap.compatsnap.com These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. patsnap.compatsnap.com By inhibiting COX enzymes, niflumic acid effectively reduces the production of these pro-inflammatory prostaglandins. patsnap.com Research indicates that niflumic acid acts as a selective inhibitor of COX-2. mdpi.com

Inhibition of 5-Lipoxygenase (5-LOX) Pathway

In addition to its effects on the COX pathway, morniflumate, through its active metabolite niflumic acid, also inhibits the 5-lipoxygenase pathway. drugbank.com This enzyme is responsible for the synthesis of leukotrienes, another class of potent pro-inflammatory mediators. nih.gov Specifically, morniflumate has been demonstrated to reduce the synthesis of leukotriene B4 (LTB4), a powerful chemoattractant for neutrophils and other immune cells. nih.gov In whole blood experiments, morniflumate was found to reduce LTB4 synthesis by approximately 50%. nih.gov Furthermore, the inhibition of serum thromboxane (B8750289) B2 (TXB2) levels, a product of the COX pathway, was observed to be higher than 85%. nih.gov This dual inhibition of both the COX and 5-LOX pathways may offer a more comprehensive anti-inflammatory effect compared to agents that only target the COX pathway. nih.gov

Modulation of Ion Channels in Nociception

A significant component of the analgesic effect of niflumic acid is its ability to modulate the activity of various ion channels involved in nociceptive signaling. youtube.com It is a known blocker of calcium-activated chloride channels (CaCCs). patsnap.comyoutube.com In rabbit coronary arterial myocytes, niflumic acid was found to inhibit sustained Ca2+-dependent Cl- currents with an IC50 of 159 μM. nih.gov Another study identified the IC50 for the inhibition of the TMEM16A chloride channel as 11.12 mM. researchgate.net

Furthermore, niflumic acid has been shown to inhibit the CLC-1 voltage-gated chloride channel in rat skeletal muscle with an IC50 of 42 μM. nih.gov Beyond chloride channels, niflumic acid has been reported to interact with other ion channels, including voltage-gated potassium channels and transient receptor potential (TRP) channels, which are also implicated in pain sensation. patsnap.comyoutube.com By modulating these channels, niflumic acid can interfere with the transmission of pain signals.

Effects on Inflammatory Cell Signaling

Inhibitory Activity of Niflumic Acid on Key Molecular Targets

Molecular TargetInhibitory Concentration (IC50)EffectReference
Cyclooxygenase-2 (COX-2)0.1 µMInhibition of prostaglandin (B15479496) synthesis mdpi.com
Ca2+-activated Cl- Channel (Coronary Artery)159 µMInhibition of chloride current nih.gov
TMEM16A Chloride Channel11.12 mMInhibition of chloride current researchgate.net
CLC-1 Voltage-Gated Chloride Channel42 µMInhibition of chloride conductance nih.gov

Effect of Morniflumate on Inflammatory Mediator Synthesis

MediatorPercentage InhibitionExperimental SystemReference
Leukotriene B4 (LTB4)~50%Whole blood nih.gov
Thromboxane B2 (TXB2)>85%Serum nih.gov

Diverse Applications of Benzimidazole Derivatives in Advanced Research Fields

Catalytic Applications in Organic Transformations

Benzimidazole (B57391) derivatives are pivotal in the field of catalysis, primarily owing to the presence of a pyridine-type nitrogen atom that can readily coordinate with metal centers. This coordination capability allows them to serve as effective ligands in a variety of metal-catalyzed organic reactions.

Ligand Design for Metal-Catalyzed Reactions

The structural framework of 2-(4-methoxyphenyl)-1H-benzimidazole makes it an excellent candidate for ligand design in metal-catalyzed transformations. The benzimidazole core can be readily functionalized, allowing for the fine-tuning of steric and electronic properties of the resulting metal complexes. This adaptability is crucial for optimizing catalytic activity and selectivity.

Metal complexes incorporating benzimidazole-based ligands have demonstrated significant catalytic efficacy. For instance, ruthenium(II) complexes stabilized by 2-aryl-1H-benzimidazole derivatives have shown good catalytic activity in the transfer hydrogenation of ketones. While specific studies focusing exclusively on 2-(4-methoxyphenyl)-1H-benzimidazole are part of a broader research area, the general principles of its utility as a ligand are well-established within the benzimidazole class. The methoxy (B1213986) group on the phenyl ring can influence the electron-donating ability of the ligand, which in turn can modulate the catalytic properties of the metal center.

In one documented application, 2-(4-methoxyphenyl)benzimidazole has been utilized in the oxidation of 2-aminophenol, leading to the formation of 2-amino-3H-phenoxazine-3-one researchgate.net. This highlights its role in facilitating oxidative transformation reactions.

Role in C-H Activation and Cross-Coupling Methodologies

The development of efficient C-H activation and cross-coupling reactions is a cornerstone of modern organic synthesis. Benzimidazole derivatives have emerged as important ligands in directing and stabilizing the metal catalysts used in these processes. The nitrogen atoms in the benzimidazole ring can act as directing groups, facilitating the selective activation of otherwise inert C-H bonds.

While direct and extensive research on the specific role of 2-(4-methoxyphenyl)-1H-benzimidazole in C-H activation is an evolving area, the broader class of N-heterocyclic carbene (NHC) precursors, which can be derived from benzimidazolium salts, are widely used in cross-coupling reactions. These NHC ligands form robust bonds with transition metals, leading to highly stable and active catalysts. The electronic properties imparted by the 4-methoxyphenyl (B3050149) substituent can be expected to influence the stability and reactivity of such catalytic systems.

Materials Science and Functional Materials Research

The application of benzimidazole derivatives extends into the realm of materials science, where their unique structural and electronic properties are harnessed to create functional materials. These materials can possess tailored thermal, mechanical, and electronic characteristics.

While specific applications of 2-(4-methoxyphenyl)-1H-benzimidazole in materials science are not extensively documented in dedicated studies, the general utility of the benzimidazole scaffold suggests its potential. For example, polybenzimidazoles are a class of high-performance polymers known for their exceptional thermal and chemical stability. The incorporation of specific substituents like the 4-methoxyphenyl group could be a strategy to modify the properties of such polymers, for instance, by influencing their solubility or processability, or by introducing specific optical or electronic functionalities.

Contributions to Agrochemical Research

The benzimidazole scaffold is a well-established pharmacophore in the agrochemical industry, with many derivatives exhibiting potent fungicidal and anthelmintic activities. These compounds often act by disrupting key biological processes in pests and pathogens, such as microtubule assembly.

Benzimidazole fungicides are known for their systemic action and broad-spectrum efficacy against a variety of plant diseases. While the specific agrochemical profile of 2-(4-methoxyphenyl)-1H-benzimidazole is not as widely reported as some other analogues, its structural similarity to known agrochemicals suggests its potential for investigation in this area. The nature and position of substituents on the benzimidazole ring are known to significantly impact the biological activity and spectrum of action. Therefore, the 4-methoxyphenyl group could confer specific properties relevant to agrochemical applications.

Luminescent Properties and Optoelectronic Applications

Certain benzimidazole derivatives exhibit interesting photophysical properties, including fluorescence, which makes them attractive for applications in optoelectronics, such as in organic light-emitting diodes (OLEDs) and fluorescent sensors.

Research into the luminescent properties of benzimidazole derivatives has shown that their emission characteristics can be tuned by modifying the substituents on the core structure. For instance, a closely related compound, ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, has been reported as a blue-emitting material with potential for use in OLEDs mdpi.comsemanticscholar.org. The study of this and other similar molecules reveals that the 2-arylbenzimidazole framework can serve as a robust chromophore.

Furthermore, 2-(2-hydroxyphenyl) substituted benzimidazole derivatives have been shown to act as effective sensitizers for the luminescence of lanthanide ions, such as terbium(III) tandfonline.com. This suggests that the benzimidazole core can efficiently absorb energy and transfer it to an emissive species. While direct data on the luminescent quantum yield and specific optoelectronic device performance of 2-(4-methoxyphenyl)-1H-benzimidazole is a subject for more focused investigation, the existing research on analogous compounds strongly indicates its potential in this field. The presence of the methoxy group, an electron-donating substituent, can be expected to influence the electronic transitions and thus the luminescent properties of the molecule.

Future Directions and Emerging Research Perspectives for 1 2,5 Dimethylbenzyl 1h Benzimidazol 2 Yl Methanol

Development of Novel and Highly Efficient Synthetic Strategies for Complex Benzimidazole (B57391) Derivatives

The synthesis of structurally complex benzimidazoles like [1-(2,5-Dimethylbenzyl)-1H-Benzimidazol-2-yl]methanol often relies on multi-step processes. A primary future direction is the development of more efficient and versatile synthetic methodologies. Traditional methods often involve the condensation of o-phenylenediamines with carboxylic acids or aldehydes, which can sometimes require harsh reaction conditions and result in modest yields. nih.gov

Future strategies will likely focus on:

One-Pot Reactions: Designing multi-component reactions where the benzimidazole core and its substituents are assembled in a single synthetic operation. This approach improves efficiency by reducing the number of purification steps and minimizing solvent waste.

Catalytic Systems: Exploring novel catalysts, including transition metals and organocatalysts, to facilitate C-N and C-C bond formation under milder conditions. For instance, copper- and palladium-catalyzed cross-coupling reactions have shown promise in the synthesis of N-substituted benzimidazoles.

Flow Chemistry: Utilizing continuous flow reactors can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.

Synthetic StrategyAdvantages
One-Pot ReactionsIncreased efficiency, reduced waste
Novel CatalysisMilder reaction conditions, higher yields
Flow ChemistryEnhanced control, scalability, and safety

Advanced Mechanistic Insights through Integrated Experimental and Computational Approaches

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and discovering new transformations. The integration of experimental techniques with computational modeling is a powerful approach to elucidate the intricate details of benzimidazole synthesis and reactivity.

In Situ Spectroscopy: Techniques such as NMR and IR spectroscopy can be used to monitor reactions in real-time, allowing for the identification of transient intermediates and the determination of reaction kinetics.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be employed to model reaction pathways, calculate activation energies, and predict the regioselectivity and stereoselectivity of reactions. These computational studies can provide valuable insights into the electronic and steric effects of substituents on the benzimidazole core.

Rational Design of Derivatives for Specific Molecular Targets and Biological Pathways

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The rational design of derivatives of [1-(2,5-Dimethylbenzyl)-1H-Benzimidazol-2-yl]methanol for specific molecular targets is a key area for future research.

Structure-Based Drug Design: Utilizing X-ray crystallography and molecular docking studies to design ligands that can bind with high affinity and selectivity to the active sites of target proteins.

Fragment-Based Drug Discovery: Identifying small molecular fragments that bind to a biological target and then growing or linking them to create more potent lead compounds.

Targeting Protein-Protein Interactions: Designing benzimidazole derivatives that can modulate protein-protein interactions, which are implicated in a variety of diseases.

Design ApproachDescription
Structure-Based DesignUtilizes 3D structural information of the target to guide ligand design.
Fragment-Based DiscoveryBuilds lead compounds from small, weakly binding fragments.
PPI ModulationTargets the interfaces between interacting proteins.

Exploration of Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical industry. Future research will undoubtedly focus on developing more sustainable and environmentally friendly methods for the synthesis of complex benzimidazoles.

Key areas of focus include:

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives such as water, ethanol (B145695), or ionic liquids.

Catalyst Recycling: Developing heterogeneous catalysts that can be easily separated from the reaction mixture and reused, thereby reducing waste and cost.

Microwave-Assisted Synthesis: Utilizing microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.gov

Innovation in Analytical Methodologies for Comprehensive Characterization

The development of novel benzimidazole derivatives necessitates the parallel development of advanced analytical techniques for their comprehensive characterization. While standard techniques like NMR, mass spectrometry, and X-ray crystallography are well-established, there is a continuous need for more sensitive and high-throughput methods.

Future innovations may include:

Advanced Mass Spectrometry: Techniques such as ion mobility-mass spectrometry can provide information about the three-dimensional structure of molecules in the gas phase.

Chiral Chromatography: The development of new chiral stationary phases for HPLC and SFC will be crucial for the separation and analysis of enantiomerically pure benzimidazole derivatives.

High-Throughput Screening: Miniaturized and automated analytical platforms can accelerate the characterization and screening of large libraries of benzimidazole compounds.

Expansion into New Interdisciplinary Research Areas

The unique photophysical and electronic properties of the benzimidazole scaffold open up possibilities for its application beyond medicinal chemistry. Future research is expected to explore the potential of compounds like [1-(2,5-Dimethylbenzyl)-1H-Benzimidazol-2-yl]methanol in various interdisciplinary fields.

Materials Science: Benzimidazole derivatives can be incorporated into polymers to create materials with enhanced thermal stability and specific electronic properties for applications in organic light-emitting diodes (OLEDs) and sensors.

Chemical Biology: Fluorescently tagged benzimidazole derivatives can be used as chemical probes to study biological processes within living cells.

Supramolecular Chemistry: The ability of the benzimidazole ring to participate in hydrogen bonding and π-π stacking interactions makes it an attractive building block for the construction of complex supramolecular architectures.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.